4-(2-fluorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide
Description
The compound 4-(2-fluorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a 2-fluorophenyl group at the 4-position of the piperazine ring and a 1-(2-methoxyethyl)-substituted indole moiety at the 3-position of the indole ring. Piperazine carboxamides are widely studied for their pharmacological activities, including kinase inhibition, receptor antagonism, and ion channel modulation .
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c1-29-15-14-27-16-19(17-6-2-4-8-20(17)27)24-22(28)26-12-10-25(11-13-26)21-9-5-3-7-18(21)23/h2-9,16H,10-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLKRODZVXXQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-fluorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H23FN2O4S
- Molecular Weight : 396.48 g/mol
- CAS Number : 1421372-94-2
This compound features a piperazine core linked to an indole moiety with a fluorophenyl substituent, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It is hypothesized to act as a selective modulator of serotonin (5-HT) receptors, influencing mood and anxiety pathways.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Study 1: Antidepressant Activity
In a controlled study involving rodent models, administration of the compound resulted in a notable decrease in immobility time during the forced swim test, indicating potential antidepressant effects. The study highlighted its ability to enhance serotonergic transmission, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .
Study 2: Anxiolytic Effects
Another investigation assessed the anxiolytic properties of the compound using the elevated plus maze test. Results demonstrated that subjects treated with the compound exhibited increased time spent in open arms, indicative of reduced anxiety levels. This effect was linked to modulation of serotonin receptors, particularly the 5-HT1A subtype .
Study 3: Neuroprotection
Research focusing on neuroprotection revealed that the compound could mitigate oxidative stress-induced neuronal damage in vitro. The protective effects were attributed to enhanced antioxidant enzyme activity and reduced apoptosis markers .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Carboxamides with Varied Aromatic Substituents
Table 1: Key Structural Analogs with Modified Aromatic Groups
Notes:
- The methoxyethyl-indole substituent in the target compound introduces steric bulk and polarity compared to simpler aryl groups (e.g., 4-chlorophenyl in ).
- Fluorophenyl groups at different positions (2- vs. 4-) may alter receptor binding; for example, 4-fluorophenyl analogs are common in kinase inhibitors .
Indole-Modified Piperazine Carboxamides
Table 2: Analogs with Indole or Heterocyclic Modifications
Key Findings :
- The 1-(2-methoxyethyl)-indole group in the target compound and analogs enhances solubility due to the methoxyethyl chain, critical for blood-brain barrier penetration in CNS-targeted drugs .
- Sulfonyl or halogenated indole substituents (e.g., in ) increase receptor specificity but may reduce metabolic stability compared to methoxyethyl derivatives.
Substituent Effects on Pharmacological Activity
Fluoro vs. Chloro Substituents :
- 2-Fluorophenyl (target compound) vs. 4-chlorophenyl (): Fluorine’s electronegativity enhances binding to aromatic pockets, while chlorine’s bulk may improve hydrophobic interactions.
- In quinazoline derivatives (), 4-fluorophenyl analogs (A3) showed higher yields (57.3%) and melting points (196.5–197.8°C) than chlorophenyl variants (A4: 45.2%, 197.9–199.6°C), suggesting fluorine improves crystallinity.
Methoxyethyl Chain :
- The 2-methoxyethyl group in compounds increases polarity without sacrificing membrane permeability, a balance critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
